Dicamba
Overview
Description
Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide first registered in 1967 . It is primarily used to control annual and perennial broadleaf weeds in grain crops and turf areas. This compound is a chlorinated derivative of o-anisic acid and is recognized for its effectiveness in weed management, particularly in this compound-resistant genetically modified crops .
Mechanism of Action
Target of Action
Dicamba is a selective herbicide that primarily targets broadleaf weeds and woody plants . It is classified as a benzoic acid or chlorophenoxy herbicide . The primary targets of this compound are the natural auxin pathways in plants .
Mode of Action
This compound functions by mimicking a natural plant hormone called auxin . Auxins play a crucial role in regulating plant growth and development . When plants are exposed to this compound, it overwhelms the natural auxin pathways, leading to abnormal and uncontrollable growth . This disruption of normal plant functions often results in the death of the plant .
Biochemical Pathways
This compound affects the auxin pathways in plants . Auxin herbicides like this compound manipulate plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay . This compound or its metabolic derivative is strongly accumulated in meristematic tissues of plants following both foliar and root uptake .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in several species . Following application, this compound is absorbed through the leaves and roots of target weeds and is translocated throughout the plant .
Result of Action
The result of this compound’s action is rapid, uncontrolled growth leading to plant mortality . This growth disruption often results in the death of the plant . This compound’s pronounced tendency to volatilize and drift can also damage neighboring crops, making it a concern for conscientious farmers .
Action Environment
The action of this compound is influenced by environmental factors. This compound is a highly volatile chemical that can damage non-target plant species through spray drift (particle drift) and/or volatilization (vapor drift) . The primary ecological risk of this compound is for non-target terrestrial plants from exposure through spray drift and volatilization . Numerous non-target plant incidents associated with the use of this compound have been reported .
Biochemical Analysis
Biochemical Properties
Dicamba is a synthetic auxin that functions by increasing plant growth rate, leading to senescence and cell death . It is biodegraded by both aerobic and anaerobic bacteria to 3,6-dichlorosalicylic acid . This conversion is catalyzed by a this compound monooxygenase, which hydroxylates the methyl group of this compound . The hydroxymethylated derivative hydrolyzes readily to an inactive dichlorosalicylic acid or its conjugate base .
Cellular Effects
. These hormones help to control plant growth. When plants are treated with this compound, they grow in abnormal and uncontrollable ways, and often, the plants die . This compound is used on many broadleaf weeds and woody plants .
Molecular Mechanism
This compound is similar to the herbicide 2,4-D . These hormones help to control plant growth . When plants are treated with this compound, they grow in abnormal and uncontrollable ways, and often, the plants die . This compound is used on many broadleaf weeds and woody plants .
Temporal Effects in Laboratory Settings
The quantification of volatilized this compound either in laboratory or field studies can be fast and consistent and can assess volatilization from different surfaces, weather conditions, and technologies to reduce volatilization .
Dosage Effects in Animal Models
In repeated-dose studies in rats and dogs, the mostly mild effects observed included lower body weight gains, haematological and clinical chemistry effects, and clinical signs of toxicity . At doses greater than 125 mg/kg bw, the elimination half-life of this compound equivalents increased, and the area under the curve (AUC) increased disproportionately with dose, indicating saturation of elimination at higher doses .
Metabolic Pathways
This compound is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . In the liver and kidneys, 84–91% of total radioactive residues was identified as this compound .
Transport and Distribution
This compound’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift, whereby this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants . This compound emissions and downwind transport were significant for several days following application .
Subcellular Localization
The spatial patterning of auxin accumulation at the tissue level is generated by a combination of localized auxin biosynthesis and both non-polar (in areas of high auxin concentration) and polar transport across cells . This results in the formation of auxin gradients throughout the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicamba can be synthesized through the chlorination of o-anisic acid. The process involves the reaction of o-anisic acid with chlorine gas in the presence of a catalyst, typically iron(III) chloride, to produce 3,6-dichloro-2-methoxybenzoic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where o-anisic acid is exposed to chlorine gas, and the resulting product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Dicamba undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 3,6-dichlorosalicylic acid, a more persistent environmental degradant.
Hydroxylation: this compound is hydroxylated by this compound monooxygenase to form 5-hydroxy-dicamba.
Hydrolysis: The hydroxymethylated derivative of this compound hydrolyzes readily to form dichlorosalicylic acid.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Hydroxylation: Catalyzed by specific enzymes like this compound monooxygenase.
Hydrolysis: Occurs under basic or neutral conditions, often facilitated by water or aqueous solutions.
Major Products:
- 3,6-Dichlorosalicylic acid
- 5-Hydroxy-dicamba
- Dichlorosalicylic acid
Scientific Research Applications
Dicamba has a wide range of applications in scientific research, including:
- Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids in various chemical reactions.
- Biology: Investigated for its effects on plant growth and development, particularly in studies involving auxin-like herbicides .
- Medicine: Explored for its potential use in developing herbicide-resistant crops, which can indirectly impact food security and agricultural practices .
- Industry: Widely used in agriculture for weed control in grain crops, turf areas, pastures, and non-crop areas such as fence rows and roadways .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Triclopyr
- Clopyralid
- Aminopyralid
- Picloram
Comparison:
- 2,4-Dichlorophenoxyacetic acid (2,4-D): Both dicamba and 2,4-D are synthetic auxins used as herbicides. This compound has a longer half-life (14 days) compared to 2,4-D (6 days), making it more effective for preemergence applications .
- Triclopyr: Similar to this compound, triclopyr is used to control broadleaf weeds but is more effective against woody plants and brush .
- Clopyralid: Clopyralid is more selective and is primarily used for controlling broadleaf weeds in turf and cereal crops .
- Aminopyralid and Picloram: Both are used for controlling invasive broadleaf weeds in pastures and rangelands. They have longer soil persistence compared to this compound .
This compound’s unique properties, such as its effectiveness in this compound-resistant genetically modified crops and its longer half-life, make it a valuable tool in modern agriculture .
Properties
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Record name | DICAMBA | |
Source | CAMEO Chemicals | |
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Record name | DICAMBA | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024018 | |
Record name | Dicamba | |
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Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS. | |
Record name | DICAMBA | |
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Record name | Dicamba | |
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Boiling Point |
> 200 °C | |
Record name | Dicamba | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
Record name | DICAMBA | |
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Solubility |
In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79 | |
Record name | Dicamba | |
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Record name | DICAMBA | |
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Density |
1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57 | |
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Vapor Density |
7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
Record name | DICAMBA | |
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Vapor Pressure |
0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045 | |
Record name | Dicamba | |
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Mechanism of Action |
In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals., Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter. | |
Record name | Dicamba | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |
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Impurities |
Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid. | |
Record name | Dicamba | |
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Color/Form |
Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade) | |
CAS No. |
1918-00-9 | |
Record name | DICAMBA | |
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Melting Point |
237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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